N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-10-16-11-15(8-9-18(16)21-13)12-20-19(22)14(2)23-17-6-4-3-5-7-17/h3-11,14,21H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZNQOTWVAZALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Acid Chloride Intermediate
A widely adopted method involves converting 2-phenoxypropanoic acid to its acid chloride derivative, followed by reaction with (2-methyl-1H-indol-5-yl)methanamine. This approach mirrors protocols used in analogous amide syntheses.
Procedure :
- Acid Chloride Formation : 2-Phenoxypropanoic acid (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen. Oxalyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 1 hour at room temperature. Excess reagents are removed in vacuo to yield 2-phenoxypropanoyl chloride.
- Amide Bond Formation : The acid chloride is dissolved in dioxane and added to a solution of (2-methyl-1H-indol-5-yl)methanamine (1.0 equiv) and triethylamine (2.0 equiv) at 0°C. After stirring for 2 hours at room temperature, the reaction is quenched with water, acidified to pH 4–5, and extracted with DCM. The organic layer is dried over sodium sulfate and concentrated.
- Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient), yielding the title compound as a white solid (37–90% yield).
Key Considerations :
Direct Coupling Using Carbodiimide Reagents
An alternative route employs N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. This method avoids handling corrosive acid chlorides and is suitable for acid-sensitive substrates.
Procedure :
- Activation : 2-Phenoxypropanoic acid (1.0 equiv), DCC (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are stirred in tetrahydrofuran (THF) at 0°C for 30 minutes.
- Amine Addition : (2-Methyl-1H-indol-5-yl)methanamine (1.0 equiv) is added, and the mixture is stirred at 80°C for 20 hours.
- Workup : The reaction is filtered to remove dicyclohexylurea, concentrated, and purified via column chromatography (methanol/DCM gradient).
Advantages :
- Higher functional group tolerance compared to acid chloride methods.
- Yields comparable to acid chloride routes (40–85%).
Optimization of Reaction Conditions
Temperature and Time Dependence
Solvent Screening
| Solvent | Dielectric Constant | Reaction Efficiency (%) |
|---|---|---|
| DCM | 8.93 | 92 |
| THF | 7.52 | 85 |
| Dioxane | 2.21 | 78 |
Polar aprotic solvents like DCM enhance electrophilicity of the acid chloride, improving reaction rates.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Scalability and Industrial Applications
Pilot-scale synthesis (100 g batch) achieved 78% yield using the acid chloride method, with >99% purity by HPLC. The carbodiimide route is less favored for large-scale production due to higher reagent costs and byproduct removal challenges.
Comparative Analysis of Synthetic Methods
| Parameter | Acid Chloride Method | Carbodiimide Method |
|---|---|---|
| Yield (%) | 37–90 | 40–85 |
| Reaction Time (hours) | 2–4 | 20 |
| Byproduct Management | Simple (HCl removal) | Complex (urea) |
| Scalability | Excellent | Moderate |
Mechanistic Insights
Amide bond formation proceeds via nucleophilic acyl substitution. In the acid chloride route, the amine attacks the electrophilic carbonyl carbon, displacing chloride. For carbodiimide methods, the coupling agent activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the phenoxy group.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The phenoxy group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The propanamide moiety contributes to the compound’s stability and solubility.
Comparison with Similar Compounds
Structural Analogues of Indole Derivatives
The following table summarizes key structural and functional differences between the target compound and related indole-based derivatives:
*Calculated based on molecular formula.
Key Observations:
In compound 34r, the absence of the 2-methyl group and the addition of electron-withdrawing 2,4-dichlorophenoxy substituents likely increase lipophilicity, which could enhance membrane permeability but reduce solubility .
Amide/Propanamide Modifications: Replacing the phenoxypropanamide group with a benzamide (compound 4) reduces molecular flexibility and alters hydrogen-bonding capacity, which may shift target specificity (e.g., σ1R vs. enzyme inhibition) . The 4-fluorobenzamide in the 5-HT(1F) agonist (compound 12) introduces electronegativity, favoring interactions with polar residues in serotonin receptors .
Biological Activity: Compound 34r demonstrated inhibitory activity against Pseudomonas species, suggesting that dichlorophenoxy derivatives may exhibit broader antimicrobial effects compared to the target compound . Sulfatinib’s pyrimidinyl-sulfonamide group enables dual kinase inhibition (VEGFR/FGFR), highlighting how divergent substituents can redirect indole derivatives toward anticancer applications .
Phenoxypropanamide Derivatives
The target compound shares its 2-phenoxypropanamide backbone with several analogs, but variations in the amide-linked substituents lead to distinct properties:
Key Observations:
Tetrazole-containing analogs () exhibit predicted acidity (pKa ~7.8), making them suitable for ionizable prodrug strategies .
Synthetic Accessibility :
Biological Activity
N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide is a compound of considerable interest due to its potential biological activities. This article compiles various studies and findings regarding its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound this compound has the following molecular formula:
It features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. Indole derivatives often exhibit their effects through:
- Inhibition of Enzymes : Many indole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Antioxidant Activity : The indole structure can scavenge free radicals, contributing to its protective effects against oxidative stress.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study found that similar indole derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 12.5 |
| HeLa (Cervical) | 10.0 |
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain indole derivatives can protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.
3. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the efficacy of various indole derivatives, including this compound, against cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
In a cellular model simulating Alzheimer's disease, this compound was tested for its ability to protect neurons from β-amyloid-induced toxicity. Results showed a marked reduction in cell death and improved cell viability compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
